1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine typically involves multiple steps. One common method is the reaction of 3,6-dichloropyridine-2-carbonyl chloride with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloro-3-pyridinyl)carbonyl]-4-methylpiperidine
- 1-[(2-Chloro-3-pyridinyl)carbonyl]-4-methylpiperidine
- 1-[(6-Chloro-3-pyridinyl)carbonyl]-2-methylpiperidine
Uniqueness
1-[(3,6-Dichloro-2-pyridinyl)carbonyl]-4-ethylpiperazine is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C12H15Cl2N3O |
---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(3,6-dichloropyridin-2-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H15Cl2N3O/c1-2-16-5-7-17(8-6-16)12(18)11-9(13)3-4-10(14)15-11/h3-4H,2,5-8H2,1H3 |
InChI Key |
OBATVLDNVFCDMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.